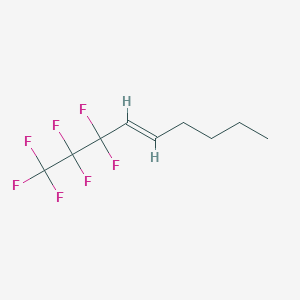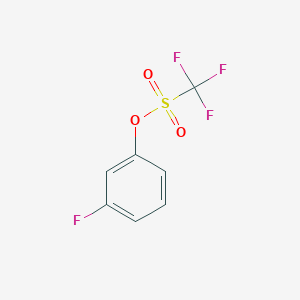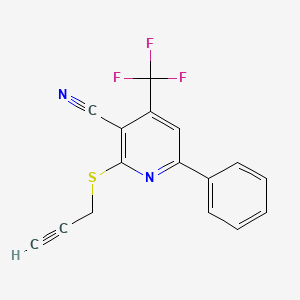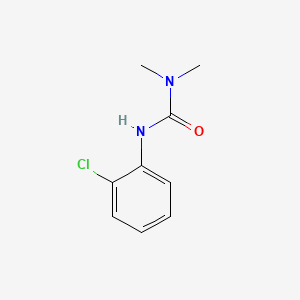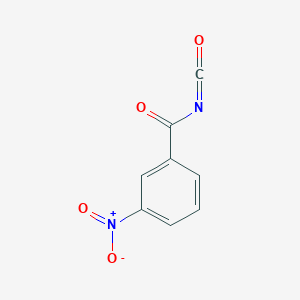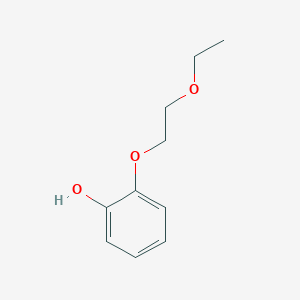
2-(2-Ethoxyethoxy)phenol
描述
2-(2-Ethoxyethoxy)phenol is an organic compound with the molecular formula C10H14O3. It is a phenolic compound characterized by the presence of an ethoxyethoxy group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
作用机制
Target of Action
Phenolic compounds, which 2-(2-ethoxyethoxy)phenol is a derivative of, are known to interact with a wide range of biological targets, including proteins, enzymes, and cell membranes .
Mode of Action
Phenolic compounds are known to interact with their targets through various mechanisms, such as hydrogen bonding and hydrophobic interactions . They can also act as antioxidants, neutralizing harmful free radicals in the body .
Biochemical Pathways
They can act as antioxidants, participate in signal transduction pathways, and modulate the activity of a variety of enzymes .
Pharmacokinetics
Phenolic compounds are generally known to have low oral bioavailability due to extensive metabolism by phase 1 (cyp p450 family) and phase 2 (udp-glucuronosyltransferases, sulfotransferases) enzymes in the enterocytes, liver, and also by gut microbiota .
Result of Action
Phenolic compounds are known to exert a variety of biological effects, including antioxidant, anti-inflammatory, and antimicrobial activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of phenolic compounds .
生化分析
Biochemical Properties
It has been used in the synthesis of a functional coating with cell-specific adhesion and antiprotein adhesion properties
Cellular Effects
It has been used in the creation of a coating that has cell-specific adhesion properties . This suggests that 2-(2-Ethoxyethoxy)phenol may influence cell function, possibly impacting cell signaling pathways, gene expression, and cellular metabolism.
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been studied extensively. Therefore, information on any threshold effects, as well as any toxic or adverse effects at high doses, is currently unavailable .
Transport and Distribution
Information on how this compound is transported and distributed within cells and tissues, including any transporters or binding proteins it interacts with, and any effects on its localization or accumulation, is currently unavailable .
准备方法
Synthetic Routes and Reaction Conditions
2-(2-Ethoxyethoxy)phenol can be synthesized through the reaction of phenol with ethylene oxide in the presence of a base catalyst. The reaction typically occurs under mild conditions, with the base catalyst facilitating the nucleophilic attack of the phenol on the ethylene oxide, resulting in the formation of the ethoxyethoxy group.
Industrial Production Methods
In industrial settings, the production of this compound involves the continuous reaction of phenol with ethylene oxide in a reactor. The process is optimized to ensure high yield and purity of the product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to achieve the desired outcome.
化学反应分析
Types of Reactions
2-(2-Ethoxyethoxy)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in various chemical processes.
Reduction: Reduction of this compound can lead to the formation of hydroquinones.
Substitution: The phenolic hydroxyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions typically require acidic conditions and reagents like nitric acid, sulfuric acid, and halogens.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitrated, sulfonated, or halogenated derivatives of this compound
科学研究应用
2-(2-Ethoxyethoxy)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: The compound is utilized in the study of enzyme interactions and as a substrate in biochemical assays.
相似化合物的比较
Similar Compounds
2-Ethoxyphenol: This compound has a similar structure but lacks the additional ethoxy group.
Phenoxyethanol: It is another phenolic compound with similar properties but different applications.
Uniqueness
2-(2-Ethoxyethoxy)phenol is unique due to the presence of the ethoxyethoxy group, which imparts distinct chemical and physical properties. This structural feature enhances its solubility and reactivity, making it suitable for specific applications in various fields.
属性
IUPAC Name |
2-(2-ethoxyethoxy)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-2-12-7-8-13-10-6-4-3-5-9(10)11/h3-6,11H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDZHADMGUWWRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=CC=C1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60612567 | |
| Record name | 2-(2-Ethoxyethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60612567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62621-66-3 | |
| Record name | 2-(2-Ethoxyethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60612567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


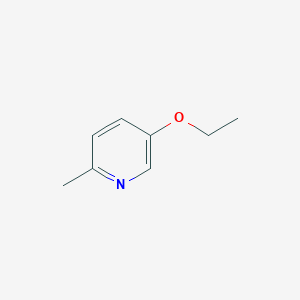

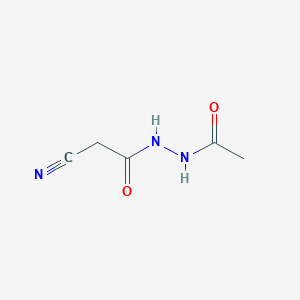
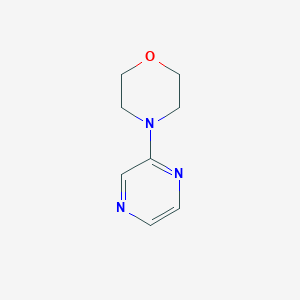
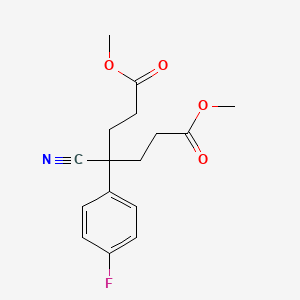
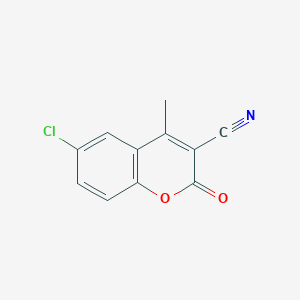
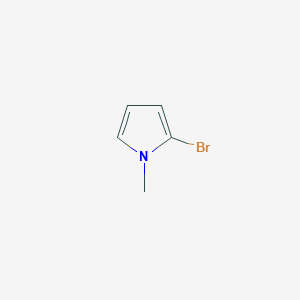
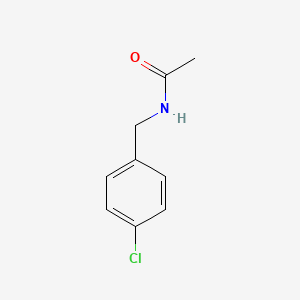
![2-Oxabicyclo[2.2.1]heptan-3-one](/img/structure/B3031621.png)
